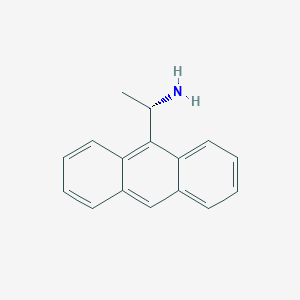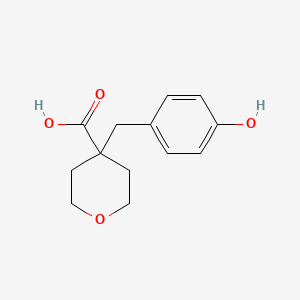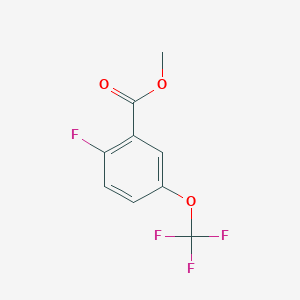
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline
Vue d'ensemble
Description
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline is a fluorinated organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl and trifluoroacetyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Mécanisme D'action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .
Mode of Action
The mode of action of 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . This process is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Biochemical Pathways
The compound is likely involved in the c–f bond functionalization of trifluoromethyl-containing compounds . This process leads to the synthesis of diverse fluorinated compounds, which can affect various biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, suggesting that it may have significant impact on the bioavailability of the compound .
Result of Action
The compound’s trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . This process could potentially lead to various molecular and cellular effects.
Action Environment
The compound’s action involves the activation of the c–f bond in organic synthesis, a process that could potentially be influenced by various environmental factors .
Analyse Biochimique
Biochemical Properties
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the activity of enzymes like superoxide dismutase and catalase, this compound can affect the levels of ROS within cells, leading to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, including enzymes and proteins. This stability is crucial for the inhibition or activation of specific enzymes. For instance, the compound can inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects. Additionally, the compound’s interaction with DNA can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that the compound can induce sustained changes in cellular function, particularly in terms of redox balance and gene expression. These effects are consistent across both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance antioxidant defenses by upregulating the expression of enzymes like superoxide dismutase and catalase. At higher doses, the compound can induce oxidative stress, leading to cellular damage and apoptosis. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and redox balance. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and, consequently, the levels of ROS within cells. These interactions can lead to changes in metabolic flux and the levels of various metabolites, further impacting cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to accumulate in various cellular compartments. This distribution is crucial for the compound’s activity, as it enables interactions with target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s ability to target these compartments is facilitated by specific targeting signals and post-translational modifications. Within the mitochondria, the compound can influence the activity of enzymes involved in oxidative phosphorylation, further impacting cellular energy metabolism and redox balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of quinoline derivatives using fluoroform-derived reagents . This process involves the generation of trifluoromethyl radicals, which then react with the quinoline core to form the desired product.
Industrial Production Methods
Industrial production of 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline may involve large-scale trifluoromethylation reactions using specialized equipment and optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of advanced materials with unique properties
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)quinoline: Lacks the trifluoroacetyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)quinoline: Similar structure but without the trifluoroacetyl group.
3-(Trifluoroacetyl)quinoline: Contains the trifluoroacetyl group but lacks the trifluoromethyl group.
Uniqueness
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline is unique due to the presence of both trifluoromethyl and trifluoroacetyl groups, which confer enhanced chemical stability and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)quinolin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO/c13-11(14,15)9-6-3-1-2-4-8(6)19-5-7(9)10(20)12(16,17)18/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCVOGCVOPPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)


